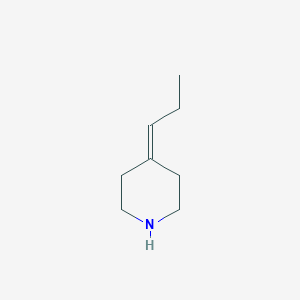
4-Propylidenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylidenepiperidine is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with propylidene derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Propylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of saturated piperidine derivatives.
Substitution: The propylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated piperidine compounds.
Scientific Research Applications
4-Propylidenepiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Propylidenepiperidine involves its interaction with specific molecular targets. The propylidene group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone group at the fourth position.
N-Propylpiperidine: A piperidine ring with a propyl group attached to the nitrogen atom.
Uniqueness: 4-Propylidenepiperidine is unique due to the presence of the propylidene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
372196-37-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
4-propylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h3,9H,2,4-7H2,1H3 |
InChI Key |
PXPZKELQDWNHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















